Respiratory Complex I Inhibition: The 4,8-Dimethylquinazoline Extension Distinguishes This Compound from Mono-Target Quinazoline Respiratory Inhibitors
The 4,8-dimethylquinazolin-2-yl amino extension differentiates this compound from ND-011992, a structurally related quinazoline-type respiratory inhibitor that lacks the dihydroquinazolinone core. ND-011992 inhibits E. coli respiratory complex I with an IC50 of 0.12 µM and also targets bo3 oxidase (IC50 2.47 µM), bd-I oxidase (IC50 0.63 µM), and bd-II oxidase (IC50 1.3 µM) [1]. The target compound retains the quinazoline-type pharmacophore required for complex I engagement while incorporating the 7,8-dihydroquinazolin-5(6H)-one core, which is a validated scaffold for additional target interactions (HSP90, MAO-B) [2][3]. ND-011992 has demonstrated bactericidal activity against M. tuberculosis when combined with cytochrome bcc:aa3 oxidase inhibitors, validating the therapeutic relevance of this target class [1].
| Evidence Dimension | Respiratory complex I inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; shares quinazoline-type inhibitor pharmacophore with ND-011992 |
| Comparator Or Baseline | ND-011992: IC50 0.12 µM (respiratory complex I, E. coli BL21*Δcyo) |
| Quantified Difference | Structural differentiation: target compound adds 7,8-dihydroquinazolin-5(6H)-one core absent in ND-011992 |
| Conditions | E. coli strain BL21*Δcyo membrane assay |
Why This Matters
Procurement of this compound enables investigation of dual respiratory chain and additional target engagement, which mono-target quinazoline respiratory inhibitors cannot achieve.
- [1] Kägi J, Sloan W, Schimpf J, et al. Exploring ND-011992, a quinazoline-type inhibitor targeting quinone reductases and quinol oxidases. Sci Rep. 2023;13:12226. View Source
- [2] Bellamacina CR, Shafer CM, Bussiere D. Crystal Structure of Hsp90-alpha N-domain Bound to the Inhibitor NVP-HSP990. PDB ID: 4W7T. 2014. View Source
- [3] Di Paolo ML, Salerno S, Nordio G, et al. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors. Eur J Med Chem. 2025;291:117580. View Source
